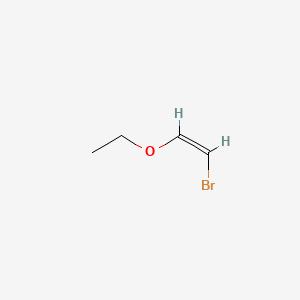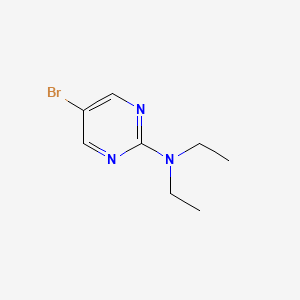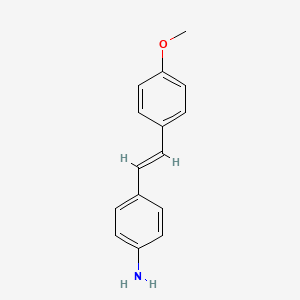
C3a-Hexapeptídico
Descripción general
Descripción
The compound HIS-LEU-GLY-LEU-ALA-ARG is a complex organic molecule It is characterized by multiple amino acid residues, including histidine and leucine, which are integral to its structure
Aplicaciones Científicas De Investigación
HIS-LEU-GLY-LEU-ALA-ARG: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mecanismo De Acción
Target of Action
The primary target of C3a-Hexapeptide, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is the C3a receptor (C3aR) . C3aR is expressed by many cell types including neurons and glia . It plays a crucial role in the immune system, providing a balanced response to injury and infection .
Mode of Action
C3a-Hexapeptide interacts with its target, C3aR, leading to a series of biochemical reactions. C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke in adults and in the ischemic immature brain . It has been shown that C3aR co-localizes to the spindle with β-tubulin to recruit F-actin toward the spindle and subcortical region of the oocytes through specific binding to MYO10, a key regulator for actin organization, spindle morphogenesis and positioning in oocytes .
Biochemical Pathways
The C3a-Hexapeptide affects the complement cascade, a key component of the immune system . The complement system can be activated through multiple initiating pathways, but all routes lead to the cleavage of the central complement components C3 and C5 to generate the small bioactive fragments C3a and C5a . The C3a/C3aR pathway facilitates the progression of glomerular and tubulointerstitial diseases, while it has opposite effects on urinary tract infections .
Pharmacokinetics
In healthy volunteers, the absorption time after a single subcutaneous injection of pegcetacoplan was 5–8 days, and the terminal elimination half-life was 8–10 days .
Result of Action
The C3a-Hexapeptide has several anti-inflammatory facets in vivo . For example, in the acute inflammatory response, C3a acts in direct opposition to C5a, through preventing the accumulation of neutrophils in inflamed tissues by independently regulating their mobilization . This acute, protective, and opposing activity of C3a to C5a is also illustrated in models of septicemia .
Action Environment
The action of C3a-Hexapeptide is influenced by various environmental factors. Dysregulations of C3aR and C5aR1 signaling lead to multiple inflammatory disorders, including sepsis, asthma, and acute respiratory distress syndrome . The complement system represents a major part of innate immunity that plays a critical role in host defense through cooperating with phagocytes and fluid antibodies to recognize and remove invading pathogens or damaged tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIS-LEU-GLY-LEU-ALA-ARG typically involves a series of peptide coupling reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry and sequence of amino acids. Common reagents used in these reactions include coupling agents like HATU or EDCI, and protecting groups such as Fmoc or Boc to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
HIS-LEU-GLY-LEU-ALA-ARG: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of disulfide bonds, while reduction could result in the conversion of carbonyl groups to alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Uniqueness
The uniqueness of HIS-LEU-GLY-LEU-ALA-ARG lies in its specific sequence of amino acids and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXZVPVNAZQYGP-ZONLJJFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984633 | |
| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66157-45-7 | |
| Record name | Complement C3a, (72-77) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066157457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)







![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
